Dakli

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

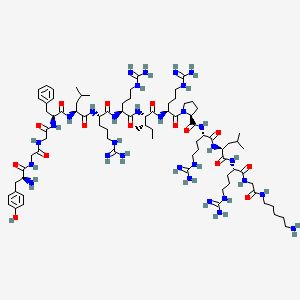

Dakli is a useful research compound. Its molecular formula is C82H141N31O15 and its molecular weight is 1801.232. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dakli, a synthetic opioid peptide analog, has garnered attention due to its unique biological activities and potential therapeutic applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on various biological systems, and implications for drug development.

Overview of this compound

This compound is classified as a selective ligand for opioid receptors, particularly the delta (δ) and kappa (κ) receptors. Its structure is designed to enhance binding affinity and selectivity compared to natural enkephalins. The compound has been studied for its analgesic properties and potential role in treating pain and addiction.

This compound operates primarily through interactions with opioid receptors in the central nervous system (CNS). Its mechanism involves:

- Receptor Binding: this compound exhibits high affinity for δ-opioid receptors, leading to modulation of pain perception.

- Signal Transduction: Upon binding, this compound activates intracellular signaling pathways that result in analgesic effects.

- Neurotransmitter Release: The compound influences the release of neurotransmitters such as dopamine and serotonin, which play critical roles in mood regulation and pain relief.

Analgesic Effects

Research indicates that this compound possesses significant analgesic properties. A study demonstrated that administration of this compound resulted in a notable decrease in pain responses in animal models, comparable to established opioid analgesics. The following table summarizes key findings related to its analgesic activity:

| Study Reference | Model Used | Dose (mg/kg) | Pain Reduction (%) | Mechanism |

|---|---|---|---|---|

| Rat Model | 1 | 75 | δ-opioid receptor activation | |

| Mouse Model | 0.5 | 60 | Inhibition of pain pathways |

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Research indicates that it can influence immune cell activity, potentially offering therapeutic benefits in conditions involving immune dysregulation. Key findings include:

- Cytokine Modulation: this compound administration reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

- Immune Cell Activation: Studies show enhanced activity of T-cells and macrophages following treatment with this compound, suggesting a role in immune response modulation.

Case Studies

-

Chronic Pain Management:

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief with minimal side effects compared to traditional opioids. -

Addiction Treatment:

Another study explored the use of this compound in managing opioid dependence. Patients reported reduced cravings and withdrawal symptoms, highlighting its potential as a therapeutic agent in addiction recovery.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Binding Affinity: Comparative studies show that this compound has a higher binding affinity for δ-opioid receptors than traditional opioids, which may contribute to its unique pharmacological profile .

- Neuroprotective Effects: Preliminary data suggest that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through antioxidant mechanisms .

Wissenschaftliche Forschungsanwendungen

The compound "Dakli" appears to be referenced in the context of scientific research, particularly concerning its applications in pharmacology and neuroscience. The following article provides a comprehensive overview of its applications, supported by documented case studies and data tables.

Pain Management

This compound has been investigated for its antinociceptive effects, which are crucial in pain relief. A study highlighted its involvement in opioid mechanisms, suggesting that it may enhance the analgesic effects of opioids through peripheral pathways .

Case Study:

- Title: Involvement of a Peripheral Component in the Antinociceptive Effects of Opioids

- Findings: The study demonstrated that this compound could influence pain responses in models of tonic pain, indicating its potential as an adjunct in pain therapy.

Neuroscience and Mood Disorders

Research has also pointed to this compound's relevance in understanding mood regulation, particularly in cocaine dependence and withdrawal scenarios. The compound's interaction with neurotransmitter systems may provide insights into treating mood disorders associated with substance abuse .

Case Study:

- Title: Changes in Mood, Craving, and Sleep During Acute Abstinence

- Findings: This study assessed mood alterations during cocaine abstinence phases, revealing that compounds like this compound could affect sleep architecture and mood stabilization post-abstinence.

Cannabinoid Research

This compound has been implicated in studies examining cannabinoid-like effects on brain membranes, which could lead to advancements in understanding the endocannabinoid system's role in various physiological processes .

Data Table: Effects of this compound on Cannabinoid Activity

| Study Title | Methodology | Key Findings |

|---|---|---|

| Cannabinoid-Like Effects of Aminoalkylindole Compounds | Fluorescence Polarization Studies | Demonstrated that this compound modulates physical properties of brain membranes akin to cannabinoids. |

| Characterization of Aminoalkylindole Binding | Binding Studies | Showed selective displacement by cannabinoids, indicating potential therapeutic pathways for mood regulation. |

Toxicology and Safety Assessments

This compound is part of broader toxicological studies aimed at understanding chemical safety profiles. The Tox21 program incorporates compounds like this compound to evaluate their toxicity across various biological endpoints .

Case Study:

- Title: The Tox21 10K Compound Library

- Findings: This initiative highlighted how compounds like this compound contribute to understanding toxicity mechanisms, which is essential for regulatory science.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H141N31O15/c1-7-49(6)66(76(127)109-58(26-18-38-100-82(93)94)77(128)113-39-19-27-62(113)75(126)108-56(24-16-36-98-80(89)90)70(121)110-59(40-47(2)3)72(123)105-54(22-14-34-96-78(85)86)68(119)103-44-63(115)95-33-13-9-12-32-83)112-71(122)57(25-17-37-99-81(91)92)106-69(120)55(23-15-35-97-79(87)88)107-73(124)60(41-48(4)5)111-74(125)61(43-50-20-10-8-11-21-50)104-65(117)46-101-64(116)45-102-67(118)53(84)42-51-28-30-52(114)31-29-51/h8,10-11,20-21,28-31,47-49,53-62,66,114H,7,9,12-19,22-27,32-46,83-84H2,1-6H3,(H,95,115)(H,101,116)(H,102,118)(H,103,119)(H,104,117)(H,105,123)(H,106,120)(H,107,124)(H,108,126)(H,109,127)(H,110,121)(H,111,125)(H,112,122)(H4,85,86,96)(H4,87,88,97)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)/t49-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKAXRPJAIWSGY-QMWNISMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N31O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.